(2R,3S)-3-Methylglutamic acid
CAS No.:
Cat. No.: VC3682699
Molecular Formula:
Molecular Weight: 161.16
* For research use only. Not for human or veterinary use.
Specification
| Molecular Weight | 161.16 |
|---|
Introduction
The subtle differences in stereochemistry among these isomers lead to significant variations in their biological activities and chemical properties, underscoring the importance of stereochemical precision in both research and potential applications.
Physical and Chemical Properties
Estimated Physical Properties
Based on data from the (2S,3S) stereoisomer, we can estimate some physical properties for (2R,3S)-3-methylglutamic acid:
It's important to note that these are estimates based on stereoisomers, and actual values may differ due to the specific stereochemical configuration of (2R,3S)-3-methylglutamic acid. Precise determination would require direct experimental measurement.
Chemical Reactivity
As a dicarboxylic amino acid, (2R,3S)-3-methylglutamic acid likely exhibits reactivity patterns similar to glutamic acid, with additional steric and electronic influences from the methyl group at C-3. The compound contains multiple functional groups that can participate in various chemical reactions:
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The α-carboxylic acid group can undergo esterification, amidation, and salt formation
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The γ-carboxylic acid group can similarly participate in derivatization reactions
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The α-amino group can be acylated, alkylated, or participate in peptide bond formation
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The methyl group at C-3 contributes to steric effects that may influence reaction rates and selectivity
Mass spectrometry represents an important technique for characterizing 3-methylglutamic acid derivatives. According to the PubChem data, the mass spectrum of 3-methylglutamic acid (without specified stereochemistry) shows principal peaks at m/z values of 55, 98, and 74 . These fragmentation patterns could serve as reference points for identifying and characterizing the (2R,3S) stereoisomer, though specific fragmentation patterns might differ slightly due to stereochemical influences.
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